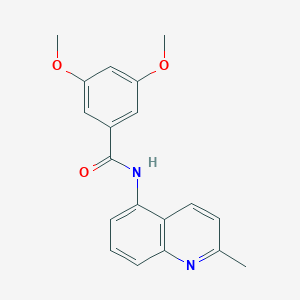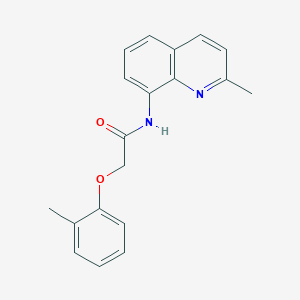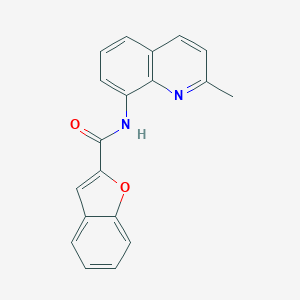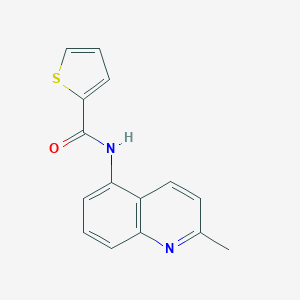![molecular formula C29H26FN3O4 B244138 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244138.png)
5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cancer cell growth and proliferation.
作用机制
5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide works by inhibiting the activity of specific enzymes called Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the signaling pathways that promote cancer cell growth and survival. By blocking their activity, 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide can slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis (cell death) in cancer cells. It can also inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide is its potency and selectivity for BTK and ITK, which makes it a promising candidate for the treatment of various types of cancer. However, like all drugs, 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide has some limitations and potential drawbacks. For example, it may have off-target effects on other enzymes or pathways, which could lead to unwanted side effects. It may also have limited efficacy in certain types of cancer or in patients with specific genetic mutations.
未来方向
There are several potential future directions for research on 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide and related kinase inhibitors. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another area of interest is the identification of biomarkers that can help predict which patients are most likely to respond to treatment with 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide. Finally, there is ongoing research into the development of more potent and selective kinase inhibitors that may have even greater efficacy and fewer side effects than current drugs.
合成方法
The synthesis of 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide involves a multi-step process that starts with the reaction of 3-fluoroaniline with 4-(4-(4-methoxybenzoyl)piperazin-1-yl)aniline to form an intermediate. This intermediate is then reacted with 2-furoyl chloride to yield the final product, 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide.
科学研究应用
5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have potent anti-tumor activity and to be well-tolerated in animal studies. Clinical trials are currently underway to evaluate the safety and efficacy of 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide in human patients with cancer.
属性
分子式 |
C29H26FN3O4 |
|---|---|
分子量 |
499.5 g/mol |
IUPAC 名称 |
5-(3-fluorophenyl)-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C29H26FN3O4/c1-36-25-11-5-20(6-12-25)29(35)33-17-15-32(16-18-33)24-9-7-23(8-10-24)31-28(34)27-14-13-26(37-27)21-3-2-4-22(30)19-21/h2-14,19H,15-18H2,1H3,(H,31,34) |
InChI 键 |
RJYMCLQOPJNMPI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)F |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B244056.png)
![3,4,5-trimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244058.png)
![2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244059.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244060.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244062.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244069.png)



![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)



![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244085.png)